molecular formula C19H20N2O2S B2874659 (E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850903-10-5

(E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2874659
CAS No.: 850903-10-5
M. Wt: 340.44
InChI Key: VGQMSVGAJCNBMU-FMQUCBEESA-N
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Description

(E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxy group, a benzamide moiety, and a benzo[d]thiazolylidene group. Its distinct chemical properties make it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common method starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the ethoxy and benzamide groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. For instance, the synthesis might involve the use of palladium-catalyzed coupling reactions, followed by purification through column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production. The use of automated systems also minimizes human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

(E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group or other substituents are replaced by different nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions might be facilitated by the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation reactions generally yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents replacing the original groups.

Scientific Research Applications

(E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (E)-4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide include:

  • 4-ethoxy-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
  • 4-ethoxy-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
  • 4-ethoxy-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

4-ethoxy-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c1-5-23-15-8-6-14(7-9-15)18(22)20-19-21(4)17-13(3)10-12(2)11-16(17)24-19/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGQMSVGAJCNBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=C(C=C3S2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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